Methyl 4-azidopyridine-2-carboxylate

Description

Nomenclature and Structural Characterization

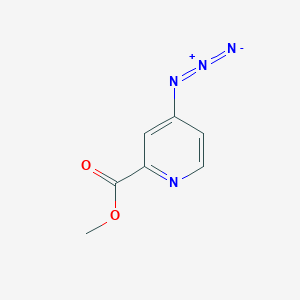

This compound exhibits a well-defined molecular structure with the chemical formula C₇H₆N₄O₂ and molecular weight of 178.15 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base pyridine ring system is substituted with an azide group at the 4-position and a methyl carboxylate group at the 2-position. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as O=C(C1=NC=CC(N=[N+]=[N-])=C1)OC, which clearly delineates the spatial arrangement of functional groups.

The compound's structural characterization reveals distinct stereochemical properties arising from the planar pyridine ring system. The azide functionality extends linearly from the aromatic ring, while the carboxylate ester group adopts a configuration that minimizes steric interactions with neighboring substituents. Spectroscopic analysis indicates characteristic absorption patterns consistent with aromatic nitrogen heterocycles, with additional features attributable to the azide stretching vibrations and carbonyl functionality. The International Chemical Identifier Key SKYPQKVNJANCGH-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Advanced analytical techniques have confirmed the compound's molecular geometry through computational modeling and experimental validation. The pyridine nitrogen exhibits basic properties typical of aromatic heterocycles, while the azide group demonstrates characteristic linear geometry with nitrogen-nitrogen bond lengths consistent with theoretical predictions. The carboxylate ester maintains standard bond angles and distances, contributing to the overall molecular stability and reactivity profile.

Table 1: Molecular Identifiers and Physical Properties

Historical Context and Research Significance

The development of this compound emerged from the broader exploration of azide-containing heterocycles in synthetic organic chemistry. Historical research into azide functionality dates back to early investigations of energetic materials and propellants, but contemporary applications have shifted toward bioorthogonal chemistry and materials science. The compound gained prominence following the advancement of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction pioneered by Barry Sharpless and colleagues.

Research significance extends beyond synthetic utility to encompass applications in chemical biology and pharmaceutical research. The compound serves as a crucial intermediate in the synthesis of triazole-containing pharmaceuticals, where the azide group undergoes cycloaddition reactions to form bioactive heterocycles. Contemporary studies have demonstrated its effectiveness in bioconjugation protocols, enabling the attachment of fluorescent labels and other molecular probes to biological macromolecules.

The compound's research trajectory reflects broader trends in synthetic methodology development, particularly the emphasis on efficient, high-yielding reactions that proceed under mild conditions. Click chemistry applications have revolutionized approaches to drug discovery and materials synthesis, with azide-containing compounds like this compound serving as essential building blocks. Recent publications highlight its role in polymer chemistry, where it enables the synthesis of well-defined block copolymers through modular assembly strategies.

Industrial applications have emerged from academic research, with pharmaceutical companies incorporating the compound into synthetic routes for active pharmaceutical ingredients. The ability to introduce functionality through click chemistry reactions has made it particularly valuable for late-stage functionalization of complex molecules, reducing the number of synthetic steps required for target compound preparation.

Core Functional Groups: Azide and Carboxylate Moieties

The azide functional group represents one of the most distinctive structural features of this compound, contributing significantly to its chemical reactivity and synthetic utility. Azides are characterized by three nitrogen atoms arranged in a linear configuration, with the terminal nitrogen bearing a formal negative charge balanced by a positive charge on the central nitrogen atom. This electronic arrangement creates a highly reactive species that readily participates in cycloaddition reactions, particularly with terminal alkynes to form 1,2,3-triazoles.

The azide group's reactivity profile extends beyond click chemistry applications to include reduction reactions that convert the azide to primary amines. This transformation represents a key synthetic strategy for accessing amino-substituted pyridine derivatives, as demonstrated in the synthesis of methyl 4-aminopyridine-2-carboxylate through catalytic hydrogenation. The reduction proceeds under mild conditions using palladium on carbon catalyst and hydrogen gas, achieving excellent yields while maintaining the integrity of other functional groups.

The carboxylate ester moiety provides both synthetic versatility and molecular stability to the overall structure. Methyl esters serve as protected carboxylic acid equivalents, allowing for selective manipulation of other functional groups while preserving the carboxylate functionality. The ester group can be selectively hydrolyzed under basic conditions to reveal the corresponding carboxylic acid, enabling further derivatization through amide bond formation or other carboxyl activation strategies.

Table 2: Functional Group Reactivity Profiles

| Functional Group | Typical Reactions | Reaction Conditions | Products |

|---|---|---|---|

| Azide (-N₃) | Copper-catalyzed azide-alkyne cycloaddition | Copper(I) catalyst, alkyne, aqueous/organic solvent | 1,2,3-Triazoles |

| Azide (-N₃) | Catalytic hydrogenation | Palladium on carbon, hydrogen gas, methanol | Primary amine |

| Methyl ester | Base-catalyzed hydrolysis | Sodium hydroxide, water/methanol | Carboxylic acid |

| Methyl ester | Aminolysis | Primary or secondary amines, elevated temperature | Amides |

The synergistic effects of azide and carboxylate functionalities enable sophisticated synthetic transformations that would be challenging with either group alone. The electron-withdrawing nature of the carboxylate group influences the reactivity of the azide, while the azide's presence affects the ester's susceptibility to nucleophilic attack. This interplay creates opportunities for regioselective reactions and orthogonal protection strategies in complex synthetic sequences.

Advanced applications leverage the dual functionality for convergent synthesis approaches, where different molecular fragments are assembled through sequential or simultaneous reactions involving both functional groups. The spatial separation of azide and carboxylate groups on the pyridine ring minimizes unwanted intramolecular interactions while maximizing opportunities for intermolecular bond formation. This geometric arrangement has proven particularly valuable in polymer synthesis, where the compound serves as a bifunctional monomer for creating complex macromolecular architectures through controlled polymerization techniques.

Propriétés

IUPAC Name |

methyl 4-azidopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)6-4-5(10-11-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLNHISOGSWDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route

The most common and well-documented method to prepare methyl 4-azidopyridine-2-carboxylate involves a two-step transformation starting from methyl 4-aminopyridine-2-carboxylate:

Step 1: Diazotization

The amino group at the 4-position is converted into a diazonium salt by reaction with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). This reaction is typically conducted at low temperatures (0–5 °C) to stabilize the diazonium intermediate.Step 2: Azidation

The diazonium salt is then treated with sodium azide (NaN3), which substitutes the diazonium group with an azido group (-N3), yielding this compound.

This method is favored due to its straightforwardness and relatively high yields, although care must be taken due to the explosive potential of azides.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite (NaNO2), HCl | 0–5 °C | 10–30 minutes | Maintain low temp to stabilize diazonium |

| Azidation | Sodium azide (NaN3) | 0–25 °C | 1–3 hours | Slow addition of NaN3 to diazonium solution |

| Work-up | Extraction with organic solvents (e.g., ethyl acetate), purification by recrystallization or chromatography | Room temperature | Variable | Purification to isolate pure azido compound |

The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion.

Research Findings and Optimization

Yield and Purity:

Literature reports yields ranging from 75% to 90% for the azidation step, depending on reaction scale and purification methods. Purity is enhanced by careful control of pH during diazotization and by efficient extraction and recrystallization.Safety Considerations:

Due to the energetic nature of azides, reactions are conducted under dilute conditions and with temperature control to prevent decomposition or explosion.Scale-Up Potential:

Although industrial-scale synthesis details are limited, the diazotization-azidation sequence is amenable to scale-up with appropriate safety measures, such as continuous flow reactors to control exothermicity and minimize azide accumulation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization-Azidation | Methyl 4-aminopyridine-2-carboxylate | NaNO2, HCl, NaN3 | 0–5 °C (diazotization), RT (azidation) | 75–90 | Most common; requires careful temp control |

| TMSN3 Azidation (Alternative) | 3-amino-2-arylselanylpyridines (analogous) | Isopentyl nitrite, TMSN3 | 0 °C to RT, THF solvent | ~85 | Mild conditions; demonstrated in related pyridines |

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

- Purification: Extraction with organic solvents such as ethyl acetate or dichloromethane, followed by recrystallization (e.g., from ethanol/ethyl acetate mixtures) or column chromatography.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-azidopyridine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the azido group.

Substitution: Sodium azide (NaN3) is used for azidation reactions.

Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products:

Reduction: Methyl 4-aminopyridine-2-carboxylate.

Cycloaddition: Triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 4-azidopyridine-2-carboxylate has the molecular formula CHNO and features an azido group (-N₃) attached to the pyridine ring, making it a versatile building block in synthetic chemistry. The presence of the azido group allows for various chemical transformations, including cycloaddition reactions and bioconjugation techniques.

Synthesis of Triazoles

One of the primary applications of this compound is in the synthesis of triazole derivatives through click chemistry. This method is characterized by its efficiency and selectivity, making it a valuable tool for creating complex molecular architectures. The compound serves as a precursor for the formation of triazoles, which are important in medicinal chemistry for their biological activity .

Bioconjugation Techniques

In biological research, this compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. This application is crucial for studying protein interactions, cellular processes, and tracking biomolecules within living systems .

Development of New Materials

The compound is also employed in the development of new materials and polymers with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as conductivity, mechanical strength, and thermal stability .

Case Study 1: Triazole Synthesis

A study demonstrated the successful synthesis of various triazole derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields (up to 99%) and selectivity, showcasing the compound's utility in generating valuable intermediates for drug discovery .

Case Study 2: Bioconjugation Efficiency

In another investigation, researchers utilized this compound to label proteins with fluorescent tags. The bioconjugation process was efficient, allowing for the tracking of protein interactions in live cells. This study highlighted the compound's effectiveness in enhancing imaging techniques in biological research .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Triazoles | Used as a precursor for triazole formation via click chemistry | High yield and selectivity |

| Bioconjugation | Labels biomolecules with fluorescent probes | Enhanced tracking capabilities |

| Material Development | Contributes to the creation of advanced materials and polymers | Improved properties |

Mécanisme D'action

The mechanism of action of methyl 4-azidopyridine-2-carboxylate largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs of Methyl 4-azidopyridine-2-carboxylate include:

Methyl 4-chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

Methyl 4-nitropyridine-2-carboxylate

Methyl 4-aminopyridine-2-carboxylate

Table 1: Substituent Effects on Pyridine Derivatives

| Substituent (Position 4) | Electronic Effect | Key Reactivity | Applications | Safety Considerations |

|---|---|---|---|---|

| Azido (-N₃) | Strong EWG* | CuAAC reactions, photolysis | Bioconjugation, drug delivery | Shock-sensitive; requires careful handling |

| Chloro (-Cl) | Moderate EWG | Nucleophilic substitution, cross-coupling | Pharmaceutical intermediates | Toxic (alkylating potential) |

| Nitro (-NO₂) | Strong EWG | Electrophilic substitution | Explosives, dyes | Oxidizer; corrosive |

| Amino (-NH₂) | Strong EDG** | Buchwald–Hartwig amination | Agrochemicals | Air-sensitive |

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Physical and Chemical Properties

- This compound : Likely exhibits lower thermal stability compared to its chloro analog due to the azido group’s propensity for exothermic decomposition. The methyl ester group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Methyl 4-chloropyridine-2-carboxylate Hydrochloride : The hydrochloride salt enhances aqueous solubility, making it preferable for reactions in polar solvents. It is more stable under ambient conditions compared to the azido derivative .

Activité Biologique

Methyl 4-azidopyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a carboxylate ester functional group attached to a pyridine ring. Its molecular formula is C₆H₆N₄O₂, with a molecular weight of approximately 166.14 g/mol. The compound typically appears as a light yellow solid and is soluble in polar organic solvents.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₆N₄O₂ |

| Molecular Weight | 166.14 g/mol |

| Functional Groups | Azide, Carboxylate Ester |

| Solubility | Soluble in polar organic solvents |

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Neuroprotective Properties : Compounds with similar structures have shown neuroprotective effects, potentially acting as potassium channel blockers that enhance neurotransmitter release. This suggests applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries .

- Modulation of Ion Channels : The azide group may allow for selective interactions with ion channels, influencing synaptic transmission and neuronal excitability. This property positions the compound as a candidate for further pharmacological investigation.

- Click Chemistry Applications : The azide moiety enables the use of click chemistry for conjugation reactions, which can be exploited for targeted drug delivery systems or labeling in biological studies .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Neuroprotective Studies : In vitro studies demonstrated that this compound enhances neuronal survival under oxidative stress conditions, indicating its potential as a therapeutic agent in neurodegenerative diseases .

- Calcium Channel Modulation : A study investigating the compound's effect on store-operated calcium entry (SOCE) found that it could modulate calcium influx in human embryonic kidney (HEK) cells, suggesting implications for cellular signaling pathways .

Table 2: Summary of Biological Activities

Safety and Handling

While limited safety information is available, compounds containing azide groups can pose risks due to their potential explosiveness and toxicity. It is essential to handle this compound with caution, following appropriate safety protocols.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-azidopyridine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, introducing an azide group to the pyridine ring via diazotization or copper-catalyzed "click" chemistry may be employed. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) using techniques like thin-layer chromatography (TLC) or HPLC. Kinetic studies under varying conditions (e.g., anhydrous vs. protic solvents) can identify side reactions, such as premature decomposition of the azide group. Reference analogous protocols for methyl carboxylate derivatives in heterocyclic systems .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.

- IR spectroscopy to verify the azide (-N₃) stretch (~2100 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular ion matching.

- HPLC with a reverse-phase column (C18) to assess purity (>95%). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What crystallographic software tools are suitable for resolving the crystal structure of this compound?

Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, leveraging its robustness for small-molecule structures . Preprocess data with WinGX for integration and absorption corrections . Visualize thermal ellipsoids and molecular packing using ORTEP-3 to assess disorder or anisotropic effects . For puckering analysis in non-planar rings, apply the Cremer-Pople method to quantify out-of-plane deviations .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (X-ray) bond lengths/angles be resolved for this compound?

Discrepancies often arise from crystal packing forces or basis-set limitations in DFT. Perform:

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing experimental geometry .

- DFT optimizations with dispersion-corrected functionals (e.g., B3LYP-D3) and larger basis sets (e.g., def2-TZVP).

- Compare torsional angles and electron density maps (via AIM analysis ) to identify steric or electronic effects .

Q. What strategies mitigate azide group instability during spectroscopic or crystallographic studies?

- Low-temperature data collection (e.g., 100 K) to reduce thermal decomposition.

- Inert atmosphere handling (glovebox or Schlenk line) during sample preparation.

- Shortened X-ray exposure times to prevent radiation-induced degradation.

- Validate stability via periodic FT-IR checks during prolonged experiments .

Q. How do steric and electronic effects of the 4-azido substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing azide group activates the pyridine ring toward nucleophilic aromatic substitution but may sterically hinder bulky reagents. Design experiments to:

- Compare reaction rates with/without azide using kinetic profiling.

- Probe regioselectivity via competition experiments (e.g., Suzuki-Miyaura coupling with para-substituted boronic acids).

- Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to predict reactive sites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.